Methyl-d3 butyrate
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Overview
Description
Methyl-d3 butyrate, also known as methyl butanoate, is a deuterated form of methyl butyrate. It is an ester derived from butyric acid and methanol. This compound is characterized by its fruity odor, reminiscent of apples or pineapples . At room temperature, it is a colorless liquid with low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-d3 butyrate can be synthesized through the esterification of butyric acid with methanol. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or a heterogeneous catalyst like amberlyst-15 . The reaction conditions include a temperature of around 343 K, an alcohol to acid ratio of 3:1, and the use of molecular sieves to remove water formed during the reaction .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The process includes an esterification tower, a rectifying tower, a reboiler, and a condenser . The reaction is carried out in a continuous process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl-d3 butyrate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form butyric acid and methanol.
Oxidation: Can be oxidized to form butyric acid.
Reduction: Can be reduced to form butanol.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or amines.
Major Products Formed
Hydrolysis: Butyric acid and methanol.
Oxidation: Butyric acid.
Reduction: Butanol.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Methyl-d3 butyrate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Studied for its role in metabolic pathways and as a tracer in metabolic studies.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease diagnosis.
Industry: Used in the production of flavors, fragrances, and as a solvent in chemical processes .
Mechanism of Action
Methyl-d3 butyrate exerts its effects through several mechanisms:
Epigenetic Regulation: Inhibits histone deacetylase, leading to changes in gene expression.
Anti-inflammatory Effects: Modulates immune responses by acting on receptors such as GPR41, GPR43, and GPR109A.
Metabolic Pathways: Involved in energy metabolism and regulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another ester with similar properties but derived from acetic acid.
Ethyl butyrate: An ester with a similar fruity odor but derived from ethanol and butyric acid.
Propyl butyrate: Similar ester but with a longer alkyl chain .
Uniqueness
Methyl-d3 butyrate is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and mass spectrometry. Its specific isotopic composition allows for precise tracking in metabolic and chemical processes, distinguishing it from non-deuterated analogs .
Properties
Molecular Formula |
C5H10O2 |
---|---|
Molecular Weight |
105.15 g/mol |
IUPAC Name |
trideuteriomethyl butanoate |
InChI |
InChI=1S/C5H10O2/c1-3-4-5(6)7-2/h3-4H2,1-2H3/i2D3 |
InChI Key |
UUIQMZJEGPQKFD-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCC |
Canonical SMILES |
CCCC(=O)OC |
Origin of Product |
United States |
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